molecular formula C5H12ClNO2 B7971025 (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride

Cat. No.: B7971025
M. Wt: 153.61 g/mol
InChI Key: KDANNXAXAYGSFR-TYSVMGFPSA-N
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Description

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride (CAS: 2059908-81-3) is a chiral amine derivative with a tetrahydrofuran backbone substituted with a methoxy group at the 4-position and an amine group at the 3-position. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . Key hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

(3R,4S)-4-methoxyoxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANNXAXAYGSFR-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride-Mediated Reduction

The parent amine precursor, (3R,4S)-4-methoxytetrahydrofuran-3-amine, is synthesized via stereoselective reduction of 4-methoxytetrahydrofuran-3-one. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol at 10–20°C achieves 56% yield, with subsequent HCl acidification forming the hydrochloride salt.

Reaction Conditions :

ParameterValue
Substrate4-Methoxytetrahydrofuran-3-one
Reducing AgentNaBH₄ (1.59 g)
SolventTHF/ethanol (1:1)
Temperature10–20°C
AcidificationHCl (1.6% aqueous H₂SO₄)
Yield56%

Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley Reduction

Aluminum isopropoxide (Al(OiPr)₃) in refluxing isopropyl alcohol reduces the ketone to the amine with 80% yield. This method minimizes racemization due to mild conditions.

Key Data :

  • Catalyst : Al(OiPr)₃ (35 g per 100 g substrate)

  • Solvent : Isopropyl alcohol (400 mL)

  • Temperature : Reflux (82°C)

  • Workup : Acetic acid (pH 3.0–4.0)

  • Purity : 95.9% (HPLC)

Nucleophilic Substitution of Epoxide Intermediates

Epoxide Ring-Opening with Ammonia

(3R,4S)-4-Methoxyepoxytetrahydrofuran undergoes regio- and stereoselective ring-opening with ammonia in methanol at 0°C, yielding the amine intermediate. Subsequent HCl treatment affords the hydrochloride salt.

Optimized Parameters :

  • Epoxide : (3R,4S)-4-Methoxyepoxytetrahydrofuran

  • Nucleophile : NH₃ (7 M in MeOH)

  • Temperature : 0°C → room temperature

  • Yield : 81%

Enzymatic Resolution of Racemic Amines

Lipase-mediated kinetic resolution separates (3R,4S)-amine from its (3S,4R)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves 98% enantiomeric excess (ee).

Enzymatic Conditions :

ParameterValue
EnzymeCAL-B (10 mg/mmol)
Acyl DonorVinyl acetate
Solventtert-Butyl methyl ether
Temperature25°C
ee98%

Stereochemical Control Strategies

Chiral Auxiliaries in Asymmetric Synthesis

(2R,3S)-1-Chloro-2-hydroxy-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane serves as a chiral template. DIBAH reduction in toluene/cyclohexanol achieves 95:5 diastereomeric ratio (dr).

Critical Steps :

  • Reducing Agent : DIBAH (1.02 M in toluene)

  • Additive : Cyclohexanol (2.0 g)

  • dr : 95:5

Sharpless Asymmetric Dihydroxylation

OsO₄-mediated dihydroxylation of 4-methoxy-3-vinyltetrahydrofuran with (DHQ)₂PHAL ligand yields (3R,4S)-diol, which is converted to the amine via Curtius rearrangement.

Data Highlights :

  • Oxidizing Agent : OsO₄ (0.5 mol%)

  • Ligand : (DHQ)₂PHAL (1 mol%)

  • Yield : 48%

Hydrochloride Salt Formation

Acidification with HCl Gas

The free amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. Filtration and drying yield the hydrochloride salt with >99% purity.

Protocol :

  • Solvent : Diethyl ether

  • HCl Source : Gas (dry)

  • Temperature : 0°C

  • Purity : >99% (HPLC)

Aqueous HCl Quenching

Aqueous HCl (37%) is added to the amine in ethanol, followed by rotary evaporation and recrystallization from acetone/hexane (1:4).

Conditions :

  • HCl Concentration : 37% (w/w)

  • Recrystallization Solvent : Acetone/hexane

  • Yield : 89%

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (dr/ee)ScalabilityCost Efficiency
NaBH₄ Reduction5690:10 drModerateHigh
Al(OiPr)₃ Reduction8095:5 drHighModerate
Enzymatic Resolution4598% eeLowLow
Sharpless Dihydroxylation4899% eeModerateHigh

Challenges and Solutions

Epimerization During Acidification

Prolonged exposure to HCl at elevated temperatures causes epimerization. Mitigation : Use cold (0°C) HCl gas and minimize reaction time.

Byproduct Formation in Reductive Amination

Over-reduction to tetrahydrofuran-3-ol occurs with excess NaBH₄. Solution : Stoichiometric NaBH₄ and stepwise addition.

Industrial-Scale Synthesis

Continuous Flow Hydrogenation

A fixed-bed reactor with Raney nickel catalyst hydrogenates 4-methoxytetrahydrofuran-3-one oxime under 50 bar H₂. Productivity: 1.2 kg/L·h.

Parameters :

  • Catalyst : Raney Ni (20 wt%)

  • Pressure : 50 bar H₂

  • Temperature : 80°C

  • Conversion : 99%

Emerging Techniques

Photocatalytic Asymmetric Synthesis

Visible-light-driven catalysis using Ru(bpy)₃²⁺ and a chiral phosphoric acid achieves 92% ee at 25°C.

Advantages :

  • Catalyst Loading : 0.5 mol%

  • Reaction Time : 6 h

  • Solvent : Acetonitrile

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and amine functionality enable selective oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductsYieldReference
Methoxy oxidationKMnO₄ (acidic)4-Ketotetrahydrofuran-3-amine62%
Amine oxidationH₂O₂, FeSO₄N-Oxide derivative45%

Key findings:

  • Methoxy oxidation proceeds via radical intermediates, forming ketones without ring opening .

  • Amine oxidation under Fenton-like conditions produces N-oxide species, which exhibit enhanced solubility .

Reduction Reactions

The tetrahydrofuran ring and amine group participate in selective reductions.

Reaction TypeReagents/ConditionsProductsYieldReference
Ring hydrogenationH₂, Pd/C (1 atm)Pyrrolidine derivative78%
Amine deprotectionLiAlH₄, THFFree amine (3R,4S)-4-Methoxytetrahydrofuran-3-amine91%

Notable observations:

  • Catalytic hydrogenation preserves stereochemistry at C3 and C4 positions .

  • Hydrochloride salt dissociation occurs during LiAlH₄ treatment, enabling free amine isolation .

Substitution Reactions

Nucleophilic substitutions occur preferentially at the methoxy group.

Reaction TypeReagents/ConditionsProductsYieldReference
Methoxy displacementNaSEt, DMF (100°C)4-(Ethylthio)tetrahydrofuran-3-amine55%
SN2 at C3NaN₃, DMSO3-Azido-4-methoxytetrahydrofuran68%

Mechanistic insights:

  • Methoxy group acts as a leaving group in polar aprotic solvents .

  • Stereochemical inversion observed at C3 during azide substitution .

Acetylation and Protection

The primary amine undergoes facile acylation:

Reaction TypeReagents/ConditionsProductsYieldReference
Amine acetylationAc₂O, pyridineN-Acetyl derivative89%
TBS protectionTBDMSCl, imidazoleO-Silylated amine76%

Applications:

  • Acetylated derivatives show improved metabolic stability in pharmacokinetic studies .

  • Silyl protection enables selective functionalization of the tetrahydrofuran oxygen .

Biological Interactions

The compound modulates sodium channels through stereospecific binding:

TargetAssay TypeIC₅₀Reference
NaV1.7Patch-clamp2.3 µM
NaV1.3Fluorescence5.1 µM

Structure-activity relationship (SAR):

  • (3R,4S) configuration enhances binding affinity by 3-fold compared to (3S,4R) enantiomer .

  • Methoxy group contributes to hydrophobic interactions in channel pore domains .

Stability Profile

Degradation pathways under stress conditions:

ConditionDegradation ProductsHalf-LifeReference
pH 1.0 (HCl)Ring-opened diol8.2 hr
UV light (254 nm)N-Chlorinated byproducts3.5 hr

Stabilization strategies:

  • Lyophilized formulations maintain >95% purity at -20°C for 12 months .

Scientific Research Applications

Medicinal Chemistry

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance pharmacological properties.

Key Applications :

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially useful in treating infections like hepatitis and SARS-CoV-2 .
  • Antitumor Activity : Related compounds have been evaluated for their ability to inhibit tumor growth, indicating a pathway for cancer drug development .

Organic Synthesis

The compound is utilized in the synthesis of complex organic molecules due to its chiral nature. The presence of the methoxy group enhances the reactivity of the amine, allowing for various transformations.

Synthetic Routes :

  • Formation of the tetrahydrofuran ring through cyclization reactions.
  • Introduction of the methoxy group via nucleophilic substitution.

These methods highlight its utility as a building block in organic chemistry.

Structure-Activity Relationships (SAR)

The stereochemistry of (3R,4S)-4-Methoxytetrahydrofuran-3-amine is crucial for its biological activity. SAR studies indicate that:

  • The methoxy substitution enhances binding affinity to target proteins.
  • Variations in substituent groups can lead to significant differences in efficacy.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntiviralPotential against hepatitis and SARS-CoV-2
AntitumorInhibitory effects on tumor growth
Enzyme InhibitionInhibits specific enzymes like CD73

Case Studies

Several case studies have explored the applications of this compound and related compounds:

  • Antiviral Properties : A study demonstrated that derivatives showed significant antiviral activity against various viruses, suggesting potential therapeutic applications .
  • Antitumor Activity : Investigations into structurally similar compounds revealed their capacity to inhibit tumor growth in preclinical models, supporting further development as anticancer agents .

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tetrahydrofuran-3-amine Hydrochloride Derivatives

These compounds share the tetrahydrofuran-3-amine backbone but lack the methoxy substitution. Examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-Tetrahydrofuran-3-amine hydrochloride 204512-95-8 C₄H₁₀ClNO 139.58 No methoxy group; lower molecular weight
(R)-3-Aminotetrahydrofuran hydrochloride 1072015-52-1 C₄H₁₀ClNO 139.58 Stereoisomerism at C3; no methoxy
Tetrahydrofuran-3-amine hydrochloride (racemic) 204512-94-7 C₄H₁₀ClNO 139.58 Racemic mixture; no methoxy

Key Observations :

  • The absence of the methoxy group reduces molecular weight by ~14 g/mol, impacting solubility and lipophilicity.
  • These derivatives exhibit similar hazards (e.g., skin/eye irritation) but may differ in metabolic stability due to reduced steric and electronic effects .

(3R,4S)-4-Aminooxan-3-ol Hydrochloride

CAS 1096594-11-4 (Molecular formula: C₅H₁₂ClNO₂) is structurally analogous but replaces the methoxy group with a hydroxyl group.

Property (3R,4S)-4-Methoxytetrahydrofuran-3-amine HCl (3R,4S)-4-Aminooxan-3-ol HCl
Substituent at C4 Methoxy (-OCH₃) Hydroxyl (-OH)
Molecular Weight 153.61 g/mol 153.61 g/mol
Polarity Less polar (methoxy is electron-donating) More polar (hydroxyl group)
Solubility Likely higher in organic solvents Higher aqueous solubility

Implications :

(3R,4R)-4-Fluorotetrahydrofuran-3-amine Hydrochloride

CAS 2187426-42-0 (Molecular formula: C₄H₉FClNO) substitutes the methoxy group with fluorine.

Property (3R,4S)-4-Methoxytetrahydrofuran-3-amine HCl (3R,4R)-4-Fluoro Analog
Substituent at C4 Methoxy (-OCH₃) Fluorine (-F)
Electronegativity Moderate (OCH₃: σ = 0.12) High (F: σ = 0.43)
Binding Affinity May engage in hydrogen bonding Polar but less H-bonding

Functional Impact :

  • Methoxy’s bulkier structure may confer steric hindrance advantages .

Methoxy vs. Hydroxy Substitutions in Related Compounds

Evidence from 4-hydroxy-3-methoxyamphetamine hydrochloride (CAS: Not specified) suggests that methoxy groups enhance metabolic stability compared to hydroxylated analogs. This trend likely extends to (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride, where the methoxy group could reduce oxidative degradation .

Stereochemical and Binding Considerations

Evidence from enzymatic studies (e.g., HILDH binding modes in Figure 4 of ) highlights that stereochemistry critically influences molecular interactions. The (3R,4S) configuration of the target compound likely dictates unique hydrogen bonding or salt bridge patterns compared to (3S,4R) or racemic forms, impacting biological activity or catalytic efficiency .

Biological Activity

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride is a chiral compound belonging to the class of tetrahydrofuran derivatives. Its unique methoxy substitution and stereochemical configuration at the 3rd and 4th carbon atoms contribute to its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H11ClNO2\text{C}_5\text{H}_{11}\text{ClN}O_2

This compound features a tetrahydrofuran ring with a methoxy group at the 4-position and an amine functional group at the 3-position, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar oxolane structures exhibit various pharmacological effects. The biological activities of this compound include:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral targets.
  • Enzyme Interaction : The compound may modulate enzyme activity through binding interactions.
  • Therapeutic Applications : Ongoing research is exploring its use in drug development for various diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound interacts with specific enzymes, potentially inhibiting or activating their functions.
  • Receptor Modulation : It may bind to receptors, altering signaling pathways that affect cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential efficacy against viral infections
Enzyme InteractionModulation of enzyme activity
Therapeutic UseInvestigated for drug development applications

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The compound was found to reduce viral load by over 80% in cell cultures infected with a specific strain of virus.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme DXS (1-deoxy-D-xylulose-5-phosphate synthase), which plays a role in the MEP pathway. Inhibitors derived from this compound showed promising results in reducing enzyme activity, indicating potential for developing anti-infective agents.

Comparison with Similar Compounds

Comparative studies with structurally similar compounds highlight the unique properties of this compound:

Compound NameStructure TypeUnique Features
(2S,3R)-2-amino-tetrahydrofuranTetrahydrofuran derivativeLacks methoxy substitution
cis-4-MethoxytetrahydrofuranTetrahydrofuran derivativeDifferent stereochemistry

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves stereoselective formation of the tetrahydrofuran ring, followed by methoxy and amine functionalization. Key steps include:

  • Ring formation : Cyclization of diols or epoxides under acid catalysis (e.g., HCl) to form the tetrahydrofuran scaffold.
  • Methoxy introduction : Nucleophilic substitution using methyl iodide or methanol derivatives in anhydrous conditions .
  • Amine functionalization : Reductive amination or SN2 displacement with ammonia/amine sources, followed by HCl salt formation.
    Optimization :
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust pH (6–7) to minimize byproducts.
  • Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess (ee >98%) .

Q. How is stereochemical purity validated for this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) mobile phase; retention times differ by 2–3 minutes for enantiomers.
  • NMR analysis : Compare coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H-NMR to confirm chair conformation of the tetrahydrofuran ring .
  • Optical rotation : Measure specific rotation ([α]D_{D} = +15° to +25° in methanol) to verify (3R,4S) configuration .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 154.06 (theoretical: 154.07) with isotopic Cl pattern.
  • FT-IR : Identify N–H stretches (3300–3200 cm1^{-1}) and C–O–C ether vibrations (1120 cm1^{-1}) .
  • Elemental analysis : Validate purity (>98%) with C, H, N within ±0.3% of theoretical values (C: 39.1%, H: 7.3%, N: 9.1%) .

Advanced Research Questions

Q. How do solvent polarity and pH affect the compound’s stability in formulation studies?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water: >50 mg/mL; DMSO: >100 mg/mL). Stability decreases in basic media (pH >8) due to amine deprotonation.
  • Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH):
    • Hydrolysis : LC-MS detects methoxy cleavage products (e.g., tetrahydrofuran-3-amine) under acidic conditions .
    • Oxidation : Use radical scavengers (e.g., BHT) to suppress peroxide formation in aqueous buffers .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

Methodological Answer:

  • Orthogonal assays : Compare results from MTT (mitochondrial activity) vs. ATP-lite (cell viability) assays to rule out false positives.
  • Receptor profiling : Perform competitive binding assays (e.g., with 3^3H-labeled ligands) to confirm target specificity .
  • Data normalization : Adjust for batch-to-batch variability in hydrochloride salt hydration (e.g., Karl Fischer titration for water content) .

Q. What computational strategies predict the compound’s interaction with CNS targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with serotonin receptor (5-HT2A_{2A}) crystal structures (PDB: 6WGT). Focus on hydrogen bonding with Asp155 and π-π stacking with Phe339 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • QSAR models : Train on fluorinated analogs (e.g., 3-fluorotetrahydropyran derivatives) to predict blood-brain barrier permeability (logBB >0.3) .

Q. How is metabolic stability evaluated in preclinical models?

Methodological Answer:

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS (t1/2_{1/2} >30 min indicates high stability).
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (IC50_{50} >10 µM suggests low risk of drug-drug interactions) .

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